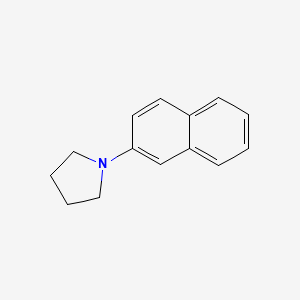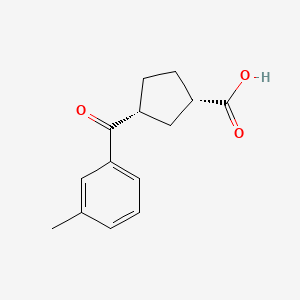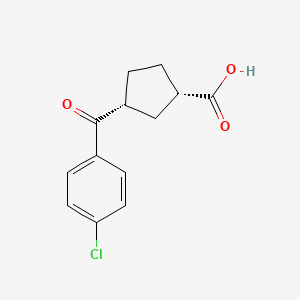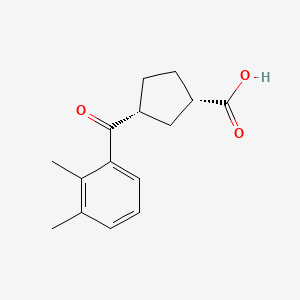
cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732252-91-4 . It has a molecular weight of 246.31 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It’s recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Research on related cyclopentane carboxylic acids often focuses on developing analytical methods for detecting these compounds or their metabolites in biological samples. For example, Baker et al. (2004) described a method for measuring metabolites of synthetic pyrethroid insecticides in human urine, showcasing the importance of these compounds as biomarkers of exposure to environmental chemicals (Baker, Olsson, & Barr, 2004). This kind of research is critical for environmental health studies and underscores the relevance of cyclopentane derivatives in toxicological assessments.
Drug Design and Isosteres
Cyclopentane-1,3-diones, bearing structural resemblance to carboxylic acids, have been explored for their potential as isosteres in drug design. Ballatore et al. (2011) investigated cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group, demonstrating their application in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011). This research highlights the versatility of cyclopentane derivatives in medicinal chemistry, potentially offering new pathways for therapeutic development.
Catalysis and Chemical Synthesis
Feuerstein et al. (2001) demonstrated the use of a palladium-tetraphosphine catalyst system for the cross-coupling of aryl bromides with arylboronic acids, noting the significant influence of ligands on the reaction outcome (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001). Such studies underscore the importance of cyclopentane derivatives in facilitating complex chemical syntheses, contributing to the development of more efficient and selective catalytic processes.
Environmental Monitoring
The development of analytical methods for detecting metabolites of cyclopentane derivatives in biological samples, as discussed by Klimowska and Wielgomas (2018), is crucial for environmental monitoring and assessing human exposure to chemical agents (Klimowska & Wielgomas, 2018). This research area highlights the environmental relevance of cyclopentane carboxylic acids and their derivatives, contributing to a better understanding of the impact of synthetic chemicals on human health and the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCSSDHDHTWDY-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)



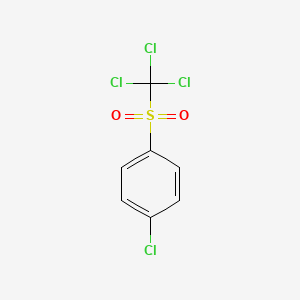
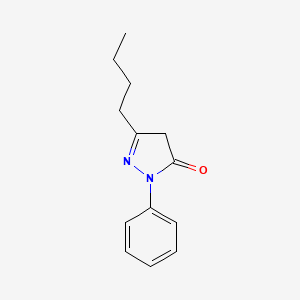
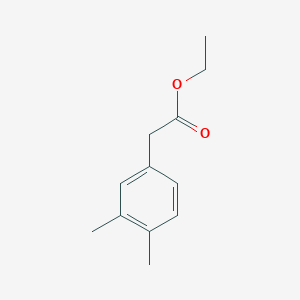
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)
